Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- is an organoselenium compound characterized by the presence of a benzene ring substituted with a seleno group attached to a 3,3-dimethyl-1-methylenebutyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- typically involves the reaction of benzene with a seleno-substituted alkyl halide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to selenides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- involves its interaction with molecular targets through the seleno group. The compound can participate in redox reactions, influencing cellular oxidative stress and modulating signaling pathways. The seleno group can also form covalent bonds with thiol groups in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (3,3-dimethyl-1-methylenebutyl)-: Similar structure but lacks the seleno group.
Benzene, (3,3-dimethyl-1-methylenebutyl)thio-: Contains a thio group instead of a seleno group.
Benzene, (3,3-dimethyl-1-methylenebutyl)oxy-: Contains an oxy group instead of a seleno group.
Uniqueness
Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- is unique due to the presence of the seleno group, which imparts distinct chemical reactivity and biological activity. The seleno group enhances the compound’s ability to participate in redox reactions and interact with biological molecules, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
116270-35-0 |
---|---|
Molekularformel |
C13H18Se |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
4,4-dimethylpent-1-en-2-ylselanylbenzene |
InChI |
InChI=1S/C13H18Se/c1-11(10-13(2,3)4)14-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
DYACZIFGSQFUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.